![molecular formula C18H22N6O2S3 B2545925 N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide CAS No. 392318-93-3](/img/structure/B2545925.png)

N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

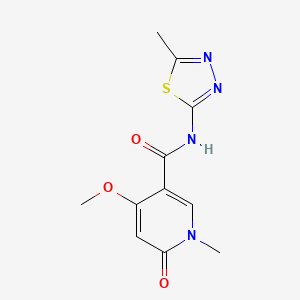

The compound appears to be a derivative of adamantane with substitutions that include thiadiazole rings and an adamantane-1-carboxamide moiety. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related adamantane derivatives and their synthesis, crystal structures, and biological activities, which can provide insights into the nature of similar compounds.

Synthesis Analysis

The synthesis of adamantane derivatives typically involves the use of adamantane-based starting materials, such as 1-adamantanecarbonyl chloride, which can react with carboxylic acid hydrazides to yield N-acyl adamantane-1-carbohydrazide derivatives. These derivatives can then be cyclized to form various heterocyclic compounds, including thiadiazoles . Another approach involves the formation of the adamantyl cation from 1-adamantan-1-ol in refluxing trifluoroacetic acid, which can then be used to introduce the adamantylsulfanyl group into heterocycles . Additionally, the use of nano-MgO and ionic liquids has been reported as a 'green' synthesis method for the development of adamantyl-imidazolo-thiadiazoles, indicating that environmentally friendly protocols can be applied to the synthesis of such compounds .

Molecular Structure Analysis

Crystallographic analysis of adamantane derivatives reveals that the orientation of substituent groups, such as amino groups, can vary, particularly in the presence of halogen substitutions. The quantum theory of atoms-in-molecules (QTAIM) approach has been used to characterize intra- and intermolecular interactions, and the PIXEL method can provide intermolecular interaction energies for different molecular pairs . The crystal structures of adamantane derivatives can exhibit isostructural behavior and form supramolecular constructs, with N–H⋯N hydrogen bonds being particularly strong .

Chemical Reactions Analysis

Adamantane derivatives can undergo various chemical reactions depending on their functional groups. For example, the cyclization reactions mentioned in the synthesis section result in the formation of heterocyclic compounds . The reactivity of these compounds can be influenced by the presence of substituents, which can affect the electronic and steric properties of the molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of adamantane derivatives can be influenced by their molecular structure. For instance, the presence of halogen atoms can lead to comparable contributions of different non-covalent interactions, as indicated by Hirshfeld surface analysis and 2D-fingerprint plots . The biological activities of these compounds, such as antimicrobial and anti-inflammatory activities, have been tested in vitro and in vivo, with some derivatives showing good or moderate activities against certain bacteria and fungi, as well as dose-dependent anti-inflammatory activity . Theoretical considerations, such as quantum-chemical calculations, can also provide insights into the conformational rigidity and potential biological activities of these compounds .

Applications De Recherche Scientifique

Quantum Theory of Atoms-in-Molecules (QTAIM) Analysis of Adamantane Derivatives

Adamantane derivatives, including those with 1,3,4-thiadiazole structures, have been studied for their non-covalent interactions using QTAIM analysis. Such studies provide insights into the molecular interactions and stability of these compounds, which are essential for designing materials with specific properties (El-Emam et al., 2020).

Carbonic Anhydrase Inhibition for Therapeutic Applications

Adamantyl analogs have been explored as inhibitors of carbonic anhydrase, an enzyme implicated in various physiological and pathological processes. The structural features of these molecules, such as the adamantyl moiety, play a crucial role in their binding affinity and inhibitory activity, offering a pathway for designing isoform-selective inhibitors (Avvaru et al., 2010).

Antimicrobial and Anti-inflammatory Properties

Research into adamantane-based compounds has also highlighted their potential antimicrobial and anti-inflammatory activities. For example, novel 1,3,4-oxadiazoles and thiadiazoles derivatives bearing an adamantane moiety have shown promising results against a range of bacteria and fungi, as well as in vivo anti-inflammatory effects (Kadi et al., 2007).

Antiviral Activity Against Influenza

The synthesis of adamantyl substituted carboxamide derivatives has demonstrated significant antiviral activity against influenza A and B viruses. These findings suggest the potential of adamantane derivatives in developing new antiviral agents, especially as influenza virus fusion inhibitors (Göktaş et al., 2012).

Synthesis and Characterization of Adamantyl Derivatives

The synthesis of new molecules incorporating adamantyl groups, such as N-(R)-2-(1-adamantyl)-1H-benzimidazole-5(6)-carboxamide, carbohydrazide, and 1,3,4-oxadiazole derivatives, expands the chemical space of adamantane derivatives. These efforts contribute to the development of compounds with potential applications in material science, medicine, and beyond (Soselia et al., 2020).

Safety And Hazards

Orientations Futures

The 1,3,4-thiadiazole scaffold continues to be of interest in the design of new antitumor agents and other therapeutics1. Further research and development are needed to explore the full potential of these compounds.

Propriétés

IUPAC Name |

N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N6O2S3/c1-9-21-22-15(28-9)19-13(25)8-27-17-24-23-16(29-17)20-14(26)18-5-10-2-11(6-18)4-12(3-10)7-18/h10-12H,2-8H2,1H3,(H,19,22,25)(H,20,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJYIEDOWFUPYQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)CSC2=NN=C(S2)NC(=O)C34CC5CC(C3)CC(C5)C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N6O2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(4-ethylphenyl)-1-(3-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2545847.png)

![ethyl 2-(2-(phenylsulfonyl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2545851.png)

![3-[2-Oxo-2-[3-(oxolan-3-yl)pyrrolidin-1-yl]ethoxy]benzaldehyde](/img/structure/B2545852.png)

![3-(4-chlorobenzyl)-1-(1-naphthylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide](/img/structure/B2545860.png)

![[3-[(2,5-Difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2545863.png)